molecular formula C7H5FO4S B1329322 3-(Fluorosulfonyl)benzoic acid CAS No. 454-95-5

3-(Fluorosulfonyl)benzoic acid

Cat. No.: B1329322
CAS No.: 454-95-5
M. Wt: 204.18 g/mol
InChI Key: VWYMBWGOJRULOV-UHFFFAOYSA-N
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Description

3-(Fluorosulfonyl)benzoic acid is an organic compound with the molecular formula C7H5FO4S. It is characterized by the presence of a fluorosulfonyl group attached to a benzoic acid moiety. This compound is known for its utility in various chemical reactions, particularly in the field of click chemistry, where it serves as a connector for the assembly of small molecules with proteins or nucleic acids .

Scientific Research Applications

3-(Fluorosulfonyl)benzoic acid has a wide range of applications in scientific research:

Safety and Hazards

3-(Fluorosulfonyl)benzoic acid is classified as a skin corrosive and can cause serious eye damage . It can also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life .

Future Directions

The sulfonyl fluoride motif in 3-(Fluorosulfonyl)benzoic acid has potential for use in the assembly of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates could be a promising direction for future research .

Biochemical Analysis

Biochemical Properties

3-(Fluorosulfonyl)benzoic acid plays a significant role in biochemical reactions due to its sulfonyl fluoride motif. This motif can act as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . The compound interacts with various enzymes, proteins, and other biomolecules, forming covalent bonds with reactive serine residues in proteases, which makes it a valuable tool in proteomics research . Additionally, it can modify threonine, lysine, tyrosine, cysteine, and histidine residues, enhancing its utility in chemical biology .

Cellular Effects

This compound influences various cellular processes by interacting with proteins and enzymes within the cell. It can affect cell signaling pathways, gene expression, and cellular metabolism by covalently modifying specific amino acid residues in target proteins . This modification can lead to changes in protein function, impacting cellular activities such as signal transduction, metabolic pathways, and gene regulation.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with specific amino acid residues in proteins. This interaction can inhibit or activate enzymes, depending on the nature of the modification . The sulfonyl fluoride group in this compound is highly electrophilic, allowing it to react with nucleophilic amino acid side chains, leading to enzyme inhibition or activation . This mechanism is crucial for its application in studying enzyme functions and protein interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its reactivity may decrease over time due to hydrolysis or other degradation processes . Long-term studies have shown that this compound can have sustained effects on cellular function, although the extent of these effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound can effectively modify target proteins without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell . The compound can affect metabolic flux and metabolite levels by modifying key enzymes involved in metabolic processes . Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism and its potential impact on overall cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation, affecting its availability and activity within different cellular compartments . The transport and distribution of this compound are critical for its effective use in biochemical research and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, influencing its interactions with target proteins and enzymes . Understanding the subcellular distribution of this compound is essential for optimizing its use in research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluorosulfonyl)benzoic acid typically involves the introduction of a fluorosulfonyl group to a benzoic acid derivative. One common method is the reaction of 3-chlorosulfonylbenzoic acid with a fluorinating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the temperature is maintained at a low level to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(Fluorosulfonyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoic acids, sulfonic acids, and their derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Fluorosulfonyl)benzoic acid
  • 4-(Chlorosulfonyl)benzoic acid
  • 2-Chlorobenzenesulfonyl fluoride
  • Phenylacetyl chloride

Uniqueness

3-(Fluorosulfonyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to its analogs. The position of the fluorosulfonyl group on the benzene ring influences its chemical behavior, making it particularly suitable for certain applications in click chemistry and bioconjugation .

Properties

IUPAC Name

3-fluorosulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO4S/c8-13(11,12)6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYMBWGOJRULOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196499
Record name 3-(Fluorosulphonyl)benzoic acid
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Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454-95-5
Record name 3-(Fluorosulfonyl)benzoic acid
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Record name 3-(Fluorosulfonyl)benzoic acid
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Record name 454-95-5
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Record name 3-(Fluorosulphonyl)benzoic acid
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Record name 3-(fluorosulphonyl)benzoic acid
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Record name 3-(FLUOROSULFONYL)BENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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